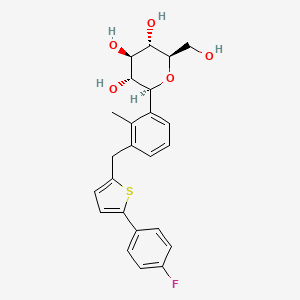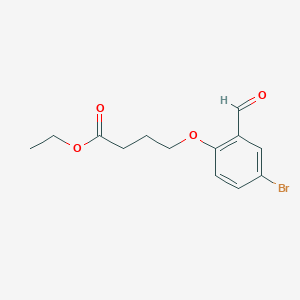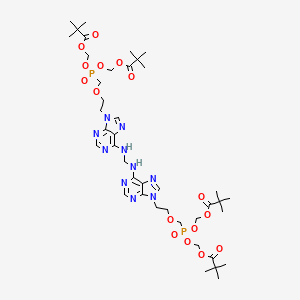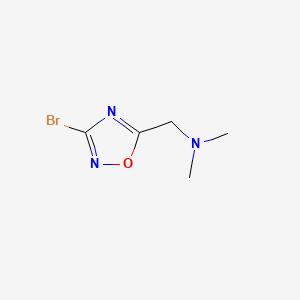
Canagliflozin 2-Methylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin involves multiple steps, starting with the preparation of key intermediates. Another method includes the preparation of the intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, which is then reduced under specific conditions .
Industrial Production Methods
Industrial production of Canagliflozin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as condensation reactions, reduction, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Canagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Canagliflozin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various intermediates and the final Canagliflozin compound, which is characterized by its specific molecular structure and functional groups .
Aplicaciones Científicas De Investigación
Canagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibitors and their chemical properties.
Biology: Investigated for its effects on glucose metabolism and renal function.
Mecanismo De Acción
Canagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins located in the proximal tubules of the kidneys. This mechanism helps lower blood glucose levels and provides additional benefits such as weight loss and reduced blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison
Canagliflozin, Dapagliflozin, Empagliflozin, and Ertugliflozin are all SGLT2 inhibitors used for managing type 2 diabetes. While they share a similar mechanism of action, Canagliflozin has been noted for its slightly higher efficacy in lowering HbA1c levels at higher doses compared to Dapagliflozin and Empagliflozin . Additionally, Canagliflozin has shown benefits in reducing the risk of cardiovascular events and improving renal outcomes in diabetic patients .
Conclusion
Canagliflozin 2-Methylphenyl is a significant compound in the treatment of type 2 diabetes mellitus. Its synthesis involves complex chemical reactions, and it has a wide range of applications in scientific research and medicine. Understanding its mechanism of action and comparing it with similar compounds highlights its unique benefits and contributions to diabetes management.
Propiedades
Fórmula molecular |
C24H25FO5S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |
Clave InChI |
KJYXZWRTADGGMW-ZXGKGEBGSA-N |
SMILES isomérico |
CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)

![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)

![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)

![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
